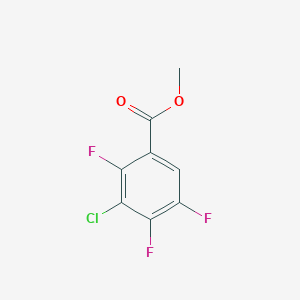

Methyl 3-chloro-2,4,5-trifluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-chloro-2,4,5-trifluorobenzoate” is a chemical compound with the CAS Number: 1214375-02-6 . It has a molecular weight of 224.57 . The IUPAC name for this compound is “methyl 3-chloro-2,4,5-trifluorobenzoate” and its Inchi Code is 1S/C8H4ClF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3 .

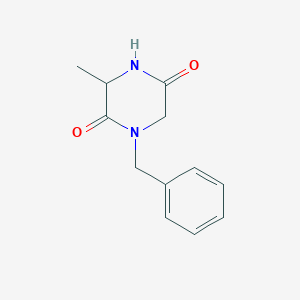

Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-2,4,5-trifluorobenzoate” can be represented by the Inchi Code: 1S/C8H4ClF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3 . This indicates that the compound consists of a benzoate group (C6H5COO-) where one of the hydrogen atoms in the benzene ring is replaced by a methyl group (CH3), and the other hydrogen atoms are replaced by chlorine (Cl) and fluorine (F) atoms.Physical And Chemical Properties Analysis

“Methyl 3-chloro-2,4,5-trifluorobenzoate” is a solid-powder at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Synthesis of Halogenated Benzoic Acids

Research on halogenated benzoic acids, such as 4-chloro-2,3,5-trifluorobenzoic acid, involves the use of methyl 3-chloro-2,4,5-trifluorobenzoate as a precursor. The synthesis process includes multiple steps, and the structural characterization is accomplished through techniques like FTIR, NMR, and MS. These compounds are essential for various applications, including the development of pharmaceuticals and agrochemicals (Yu et al., 2015).

Continuous Flow Synthesis

The continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a related compound, demonstrates the utility of methyl 3-chloro-2,4,5-trifluorobenzoate in improving the efficiency and sustainability of chemical processes. This method involves a microflow system, showing the potential for high-yield and high-purity production of halogenated benzoic acids, which are crucial intermediates in pharmaceutical manufacturing (Deng et al., 2015).

Environmental Transformations

Research into the anaerobic transformation of chlorinated compounds reveals the degradation pathways of chlorinated organics in natural environments. These studies are vital for understanding the fate of chemical pollutants and developing strategies for environmental remediation. Methyl 3-chloro-2,4,5-trifluorobenzoate and related compounds serve as model substances for studying the biochemical mechanisms involved in the dehalogenation and degradation processes (Neilson et al., 1987).

Safety and Hazards

properties

IUPAC Name |

methyl 3-chloro-2,4,5-trifluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOVSUSDISTLPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-2,4,5-trifluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-benzyl-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2596322.png)

![5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2596324.png)

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2596326.png)

![tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2596327.png)

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-methoxyacetamide](/img/structure/B2596330.png)

![1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2596331.png)

![(E)-N-[(1-Benzylimidazol-2-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2596335.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2596339.png)

![(2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B2596341.png)